molecular formula C8H9NO2 B554971 L-Phenylglycine CAS No. 2935-35-5

L-Phenylglycine

Cat. No. B554971
CAS RN: 2935-35-5
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-ZETCQYMHSA-N
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Description

L-Phenylglycine is an amide that belongs to the group of pyridoxal phosphate analogues . It has been shown to be a response element for enzymes and natural compounds in Escherichia coli and Saccharomyces cerevisiae . It inhibits aminotransferase activity, dopamine synthesis, and microbial metabolism in these organisms .


Synthesis Analysis

A multi-enzyme cascade for efficient production of L-phenylglycine (L-Phg) from biobased L-phenylalanine (L-Phe) has been reported . The process involved engineering Escherichia coli for expressing L-amino acid deaminase (LAAD) from Proteus mirabilis, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, (S)-mandelate dehydrogenase (SMDH) from Pseudomonas putida, the endogenous aminotransferase (AT) encoded by ilvE and L-glutamate dehydrogenase (GluDH) from E. coli .


Molecular Structure Analysis

L-Phenylglycine has a molecular formula of C8H9NO2 . Its average mass is 151.163 Da and its monoisotopic mass is 151.063324 Da . It has one defined stereocentre .


Chemical Reactions Analysis

Biochemical reactions targeted by genetic engineering, such as the HpgAT catalyzed reaction resulting in D-Phg production, PaaABCDE-catalyzed Phenylacetyl-CoA degradation, and SnbDE-catalyzed incorporation of L-Phg into PI, have been highlighted .


Physical And Chemical Properties Analysis

L-Phenylglycine has a density of 1.2±0.1 g/cm3 . Its boiling point is 288.7±28.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol . Its flash point is 128.4±24.0 °C .

Scientific Research Applications

  • L-Phg is a rare non-proteinogenic amino acid involved in the biosynthesis of certain antibiotics and peptides. It's utilized in the fermentative production of D-phenylglycine, an enantiomer used in the fine chemical industry for semi-synthetic β-lactam antibiotics (Moosmann et al., 2020).

  • The enzyme PglE, involved in the final reaction step of L-Phg biosynthesis, has been biochemically characterized, indicating a novel biosynthetic pathway for L-Phg (Osipenkov et al., 2017).

  • Research has been conducted on the heterologous pathway for producing L-Phg from glucose in E. coli. This involves engineering Escherichia coli with synthetic genes for L-Phg formation (Shuang Liu et al., 2014).

  • L-Phg has been produced from racemic mandelic acid using engineered E. coli, demonstrating its potential as an intermediate for pharmaceuticals, food additives, and agrochemicals (Tang et al., 2020).

  • The metabolic engineering of E. coli for the production of D-phenylglycine, a derivative of L-Phg, has been explored, indicating its importance as a building block for penicillins and cephalosporins (Müller et al., 2006).

  • Phenylglycine derivatives have been studied for their potential in CNS drug delivery, leveraging the brain endothelial large neutral amino acid carrier (Reichel et al., 2000).

  • A study on L-phenylglycine aminotransferase using L-phenylalanine as the amino donor has been conducted, suggesting a novel method for L-Phg biosynthesis (Shuang Liu et al., 2016).

Safety And Hazards

If breathed in, the person should be moved into fresh air . If not breathing, artificial respiration should be given . Skin and eyes should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Dust formation should be avoided .

Future Directions

Enantiopure amino acids are of particular interest in the agrochemical and pharmaceutical industries . A novel L-Phenylglycine biosynthetic pathway via the PglE reaction was reported in Streptomyces pristinaespiralis . This work demonstrated a concise four-step enzymatic cascade for the L-Phg synthesis from biobased L-Phe, with a potential for future industrial applications .

properties

IUPAC Name

(2S)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022916
Record name L-Phenylglycine
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylglycine

CAS RN

2935-35-5, 69-91-0
Record name L-Phenylglycine
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Record name Phenylglycine, L-
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Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
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Record name L-Phenylglycine
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Record name L-(+)-α-phenylglycine
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Record name α-phenylglycine
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Record name PHENYLGLYCINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,270
Citations
SP Liu, RX Liu, AAMM El-Rotail, ZY Ding, ZH Gu… - Journal of …, 2014 - Elsevier
The aproteinogenic amino acid l-phenylglycine (l-Phg) is an important side chain building block for the preparation of several antibiotics and taxol. To biosynthesis l-Phg from glucose, …
Number of citations: 41 www.sciencedirect.com
V Resch, WMF Fabian, W Kroutil - Advanced Synthesis & …, 2010 - Wiley Online Library
… racemic mandelic acid to yield optically pure L-phenylglycine employing three enzymes. The … Using this set-up racemic mandelic acid was transformed to optically pure L-phenylglycine (…
Number of citations: 99 onlinelibrary.wiley.com
C Zhang, H Wang, Q Geng, T Yang, L Liu… - …, 2013 - ACS Publications
… Synthesis of l-Phenylalanine Ethyl Ester and l-Phenylglycine Ethyl Ester l-Phenylalanine ethyl ester and l-phenylglycine ethyl ester were synthesized via the esterification reaction of the …
Number of citations: 96 pubs.acs.org
CD Tang, HL Shi, YY Jia, X Li, LF Wang, JH Xu… - Enzyme and Microbial …, 2020 - Elsevier
… active enzymes involved in L-phenylglycine biosynthesis, including a novel … L-phenylglycine, which can drive this cascade reaction toward the synthesis of optically pure L-phenylglycine…
Number of citations: 17 www.sciencedirect.com
Q Liu, J Zhou, T Yang, X Zhang, M Xu, Z Rao - Applied microbiology and …, 2018 - Springer
… Here we developed an efficient whole-cell catalyst for biosynthesis of l-phenylglycine (l-Phg) from benzoylformic acid through co-expression of leucine dehydrogenase from Bacillus …
Number of citations: 26 link.springer.com
WJJ Van den Tweel, JP Smits, JAM De Bont - Archives of microbiology, 1986 - Springer
… L-phenylglycine (Table 2). It was also investigated whether cells grown on D- or Lphenylglycine … were incubated with either D- or L-phenylglycine; no e-ketoglutarate was added to these …
Number of citations: 27 link.springer.com
A Bossi, M Cretich, PG Righetti - Biotechnology and …, 1998 - Wiley Online Library
… reaction, when carried in a batch, is severely hampered by the reverse process, by which the product, 4‐hydroxyphenylacetyl‐(L)phenyl glycine, upon consumption of L‐phenylglycine, …
Number of citations: 48 onlinelibrary.wiley.com
P Wang, X Zhang, Y Tao, X Lv, S Cheng… - Synthetic and Systems …, 2022 - Elsevier
l-phenylglycine (L-phg) is a valuable non-proteinogenic amino acid used as a precursor to β-lactam antibiotics, antitumor agent taxol and many other pharmaceuticals. L-phg synthesis …
Number of citations: 4 www.sciencedirect.com
J Cheng, G Xu, R Han, J Dong, Y Ni - RSC advances, 2016 - pubs.rsc.org
… Under optimized condition, 0.2 M mandelic acid was converted into L-phenylglycine, … L-phenylglycine. The potential of this newly identified BcAADH in the synthesis of L-phenylglycine …
Number of citations: 17 pubs.rsc.org
CD Tang, ZH Zhang, HL Shi, YL Xie, TT Yang, YF Lu… - Molecular …, 2021 - Elsevier
… and enantioselectively transform phenylglyoxylic acid to give l- phenylglycine (ee >99%), the yield and space-time yield of l- phenylglycine can reach 90.46% and 82.07 g·L −1 ·d −1 . …
Number of citations: 10 www.sciencedirect.com

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